3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with dichlorophenyl and trifluoromethyl substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with trifluoroacetic acid and thiocarbonyl compounds, followed by cyclization to form the desired triazolo-thiadiazole structure . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and trifluoromethyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolo-thiadiazole derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes and disrupt their function, leading to bacterial cell death . Molecular docking studies have shown strong binding affinity with certain bacterial proteins, which helps in understanding its mode of action at the molecular level.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the trifluoromethyl group but shares the core structure.
6-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the dichlorophenyl group but retains the trifluoromethyl and triazolo-thiadiazole structure.
Uniqueness
The presence of both dichlorophenyl and trifluoromethyl groups in 3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts unique chemical properties, such as enhanced stability, reactivity, and biological activity. These features make it distinct from similar compounds and valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H3Cl2F3N4S |
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Molecular Weight |
339.12 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H3Cl2F3N4S/c11-4-1-2-5(6(12)3-4)7-16-17-9-19(7)18-8(20-9)10(13,14)15/h1-3H |
InChI Key |
VRJZVRSBCOVNNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2N=C(S3)C(F)(F)F |
Origin of Product |
United States |
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